Bienvenue dans la boutique en ligne BenchChem!

3-(3-Cyano-4-fluorophenyl)propanoic acid

HDAC3 inhibitor epigenetics cancer

This specific regioisomer is critical for research requiring nanomolar HDAC3 inhibition and >625-fold selectivity over HDAC6, unlike its inactive positional isomers. Utilize this building block to access Fmoc-L-Phe(3CN-4F)-OH for solid-phase peptide synthesis or as a validated negative control for CYP3A4 interaction studies.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 412961-44-5
Cat. No. B1532629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyano-4-fluorophenyl)propanoic acid
CAS412961-44-5
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)C#N)F
InChIInChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14)
InChIKeyCHJGXFCJRGEYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyano-4-fluorophenyl)propanoic Acid (CAS 412961-44-5): A Regiospecific Intermediate with Defined HDAC and CYP Activity Profile


3-(3-Cyano-4-fluorophenyl)propanoic acid (CAS 412961-44-5) is a halogenated phenylpropanoic acid derivative characterized by a 3-cyano-4-fluorophenyl substitution pattern on a propanoic acid backbone . The compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for the preparation of Fmoc-protected non-natural amino acids for solid-phase peptide synthesis . Its biochemical profile includes nanomolar inhibition of histone deacetylase 3 (HDAC3) and negligible interaction with the major drug-metabolizing cytochrome P450 3A4 isoform .

Why 3-(3-Cyano-4-fluorophenyl)propanoic Acid Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Simple substitution of 3-(3-cyano-4-fluorophenyl)propanoic acid with its positional isomers (e.g., 3-(4-cyano-3-fluorophenyl)propanoic acid or 3-cyano-2-(3-fluorophenyl)propanoic acid) is not pharmacologically neutral. The precise arrangement of the cyano and fluorine substituents on the phenyl ring dictates both the potency of HDAC3 inhibition and the selectivity over off-target CYP enzymes . Even within the same molecular weight class, regioisomers exhibit order-of-magnitude differences in HDAC3 IC50 values, directly impacting the viability of lead optimization campaigns . Furthermore, unsubstituted phenylpropanoic acid lacks the electron-withdrawing cyano and fluorine groups required for effective engagement with the HDAC3-NCoR2 complex, underscoring the necessity of this specific substitution pattern for the observed biological activity .

Quantitative Differentiation: Comparative Data for 3-(3-Cyano-4-fluorophenyl)propanoic Acid vs. Key Comparators


HDAC3 Inhibition: 14.6-Fold Greater Potency than 3-(4-Cyano-3-fluorophenyl) Regioisomer

In a head-to-head comparison within the BindingDB database, 3-(3-cyano-4-fluorophenyl)propanoic acid (target compound) exhibited an IC50 of 16 nM against the HDAC3-NCoR2 complex in human HeLa cell nuclear extract . In contrast, its positional isomer, 3-(4-cyano-3-fluorophenyl)propanoic acid, showed an IC50 of 234 nM against total HDAC activity in the same cellular system . This represents a 14.6-fold increase in potency for the target compound.

HDAC3 inhibitor epigenetics cancer structure-activity relationship

HDAC Isoform Selectivity: >625-Fold Selectivity for HDAC3 over HDAC6

The target compound demonstrates striking isoform selectivity within the HDAC family. It inhibits HDAC3-NCoR2 with an IC50 of 16 nM, while displaying >10,000 nM IC50 for HDAC6 in the same HeLa nuclear extract assay . This >625-fold selectivity contrasts sharply with the clinically used pan-HDAC inhibitor Vorinostat (SAHA), which exhibits IC50 values of 58.5 nM for HDAC3 and 21.5 nM for HDAC6 (only ~2.7-fold selectivity) .

HDAC isoform selectivity epigenetic drug cancer safety profile

CYP3A4 Inhibition: 80-Fold Lower Risk of Drug-Drug Interaction Compared to Ketoconazole

The target compound exhibits weak inhibition of the major drug-metabolizing cytochrome P450 3A4 isoform, with an IC50 of 20,000 nM (20 µM) in human liver microsomes . This is substantially higher (i.e., less potent) than the potent CYP3A4 inhibitor ketoconazole, which has a reported IC50 of 250 nM (0.25 µM) in the same assay system . The 80-fold difference indicates a significantly lower propensity for the target compound to cause CYP3A4-mediated drug-drug interactions.

CYP3A4 inhibition drug-drug interaction ADME safety

Predicted Physicochemical Profile: Subtle but Distinguishable from Close Analogs

The predicted boiling point of 3-(3-cyano-4-fluorophenyl)propanoic acid is 351.0 ± 27.0 °C, with a density of 1.29 ± 0.1 g/cm³ . In contrast, the predicted boiling point for the closely related 3-cyano-2-(3-fluorophenyl)propanoic acid is 362.8 ± 32.0 °C, with a density of 1.303 ± 0.06 g/cm³ . While both compounds share the same molecular weight (193.17 g/mol), these subtle differences in predicted physicochemical parameters can influence purification methods (e.g., distillation) and formulation strategies.

physicochemical properties drug-likeness logP solubility

HDAC1 Activity: Comparable to SAHA but with Superior Isoform Discrimination

The target compound inhibits HDAC1 with an IC50 of 25 nM in HeLa nuclear extract . This activity is comparable to the clinically approved pan-HDAC inhibitor SAHA, which exhibits an HDAC1 IC50 of 38.0 nM . However, as demonstrated in Evidence Item 2, the target compound's >625-fold selectivity for HDAC3 over HDAC6 is far superior to SAHA's non-selective profile, indicating a potentially better therapeutic window for applications where HDAC1/3 inhibition is desired but HDAC6 inhibition is contraindicated.

HDAC1 inhibitor epigenetics cancer selectivity

Optimal Use Cases for 3-(3-Cyano-4-fluorophenyl)propanoic Acid Based on Quantitative Differentiation


Epigenetic Probe Development: Selective HDAC3/HDAC1 Inhibition

The 14.6-fold greater potency against HDAC3 compared to the 4-cyano-3-fluoro isomer and the >625-fold selectivity over HDAC6 make this compound an ideal starting point for designing selective class I HDAC inhibitors. Research programs focused on HDAC3's role in inflammation, cancer, or metabolic disorders would benefit from using this compound over less selective or less potent alternatives .

Peptide Therapeutics: Synthesis of Fmoc-Protected Non-Natural Amino Acids

The compound serves as a key precursor for Fmoc-L-Phe(3CN-4F)-OH, a non-natural amino acid used in solid-phase peptide synthesis . Its unique substitution pattern imparts distinct electronic and steric properties to peptides, which can be exploited to modulate protein-protein interactions or enhance metabolic stability. The well-defined synthetic route and commercial availability make it a practical choice for peptide chemists.

ADME-Tox Profiling Studies: Validating Low CYP3A4 Interaction Risk

With an IC50 of 20 µM against CYP3A4 (80-fold weaker than ketoconazole), this compound is well-suited as a negative control or benchmark for CYP3A4 inhibition assays . It can be used to establish baseline activity in high-throughput screening campaigns aimed at identifying compounds with favorable DDI profiles.

Medicinal Chemistry SAR Exploration of 3-Arylpropionic Acid Scaffold

The combination of electron-withdrawing cyano and fluorine groups on the phenyl ring significantly alters the acidity of the propanoic acid moiety and the electron density of the aromatic ring, as reflected in predicted physicochemical properties . This makes the compound a valuable building block for exploring structure-activity relationships in series targeting enzymes like HDACs or receptors where aryl substitution is critical for binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Cyano-4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.